

# (RS)-MCPG Disodium Salt: A Comprehensive Technical Guide for Neuroscientists

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## Compound of Interest

Compound Name: (RS)-MCPG disodium salt

Cat. No.: B1139089

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## Introduction: A Versatile Tool for Interrogating Glutamatergic Signaling

(RS)- $\alpha$ -Methyl-4-carboxyphenylglycine (MCPG) disodium salt is a widely utilized pharmacological agent in the field of neuroscience. It functions as a competitive, non-selective antagonist of group I and group II metabotropic glutamate receptors (mGluRs).[1] This broad-spectrum activity makes it an invaluable tool for researchers seeking to dissect the complex roles of these receptors in synaptic transmission, plasticity, and various neuropathological conditions.[2][3] Unlike its parent compound, the disodium salt form offers enhanced solubility in aqueous solutions, a critical attribute for a multitude of experimental paradigms.[4][5] This guide provides an in-depth technical overview of **(RS)-MCPG disodium salt**, from its fundamental chemical properties to detailed experimental protocols, empowering researchers to effectively integrate this antagonist into their studies of glutamatergic signaling.

## Chemical and Physical Properties

A thorough understanding of the physicochemical characteristics of **(RS)-MCPG disodium salt** is paramount for accurate experimental design and execution. The key properties are summarized in the table below.

| Property          | Value  | Source(s) |
|-------------------|--|-----------|
| CAS Number        | Not explicitly available for the disodium salt, the parent compound is 146669-29-6 | [2][3]    |
| Molecular Formula | C <sub>10</sub> H <sub>9</sub> NNa <sub>2</sub> O <sub>4</sub>                     | [1][4]    |
| Molecular Weight  | 253.16 g/mol   | [1][4]    |
| Appearance        | White to off-white solid   | [2]       |
| Solubility        | Soluble to 100 mM in water   | [1][4]    |
| Storage           | Store at room temperature  | [1][3][4] |

## Mechanism of Action: Broad-Spectrum Antagonism of Group I and II mGluRs

(RS)-MCPG exerts its effects by competitively binding to the orthosteric site of group I (mGluR1 and mGluR5) and group II (mGluR2 and mGluR3) metabotropic glutamate receptors, thereby preventing their activation by the endogenous ligand, glutamate.[2][5] This antagonism blocks the initiation of distinct downstream signaling cascades mediated by these two receptor groups.

### Group I mGluR Signaling Cascade (Gq-coupled):

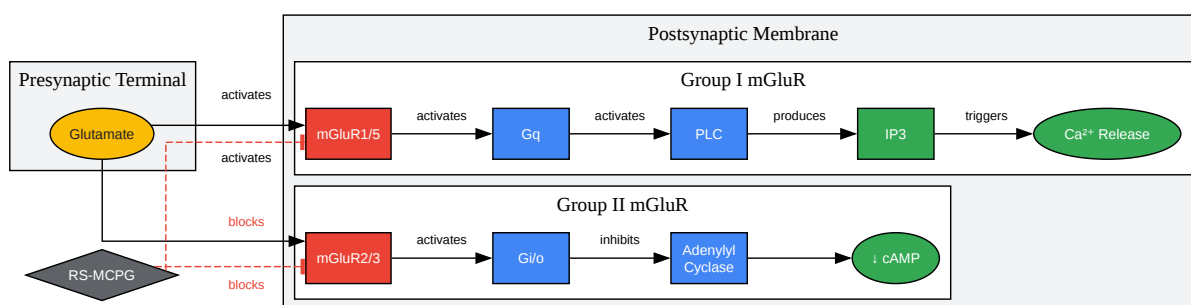
Group I mGluRs are typically coupled to the Gq alpha subunit of heterotrimeric G-proteins. Upon activation by glutamate, Gq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP<sub>2</sub>) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP<sub>3</sub>). IP<sub>3</sub> binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores. DAG, along with the elevated intracellular calcium, activates protein kinase C (PKC).

### Group II mGluR Signaling Cascade (Gi/o-coupled):

Group II mGluRs are coupled to the Gi/o alpha subunit of heterotrimeric G-proteins. Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in

intracellular cyclic adenosine monophosphate (cAMP) levels and reduced protein kinase A (PKA) activity.

The antagonistic action of (RS)-MCPG on these pathways is depicted in the following diagram:



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**Figure 1:** Mechanism of (RS)-MCPG Antagonism.

While (RS)-MCPG is a potent antagonist for both group I and II mGluRs, its affinity for individual receptor subtypes can vary. Researchers should be aware that it generally exhibits lower potency compared to more selective antagonists that have been developed more recently.

## Experimental Protocols

The enhanced water solubility of **(RS)-MCPG disodium salt** makes it particularly suitable for acute applications in aqueous buffers used in many neuroscience experiments.

## Preparation of Stock Solutions

For optimal results and to ensure the longevity of the compound, proper preparation and storage of stock solutions are essential.

Materials:

- **(RS)-MCPG disodium salt** powder
- Sterile, high-purity water (e.g., Milli-Q or equivalent)
- Sterile microcentrifuge tubes or vials

Procedure:

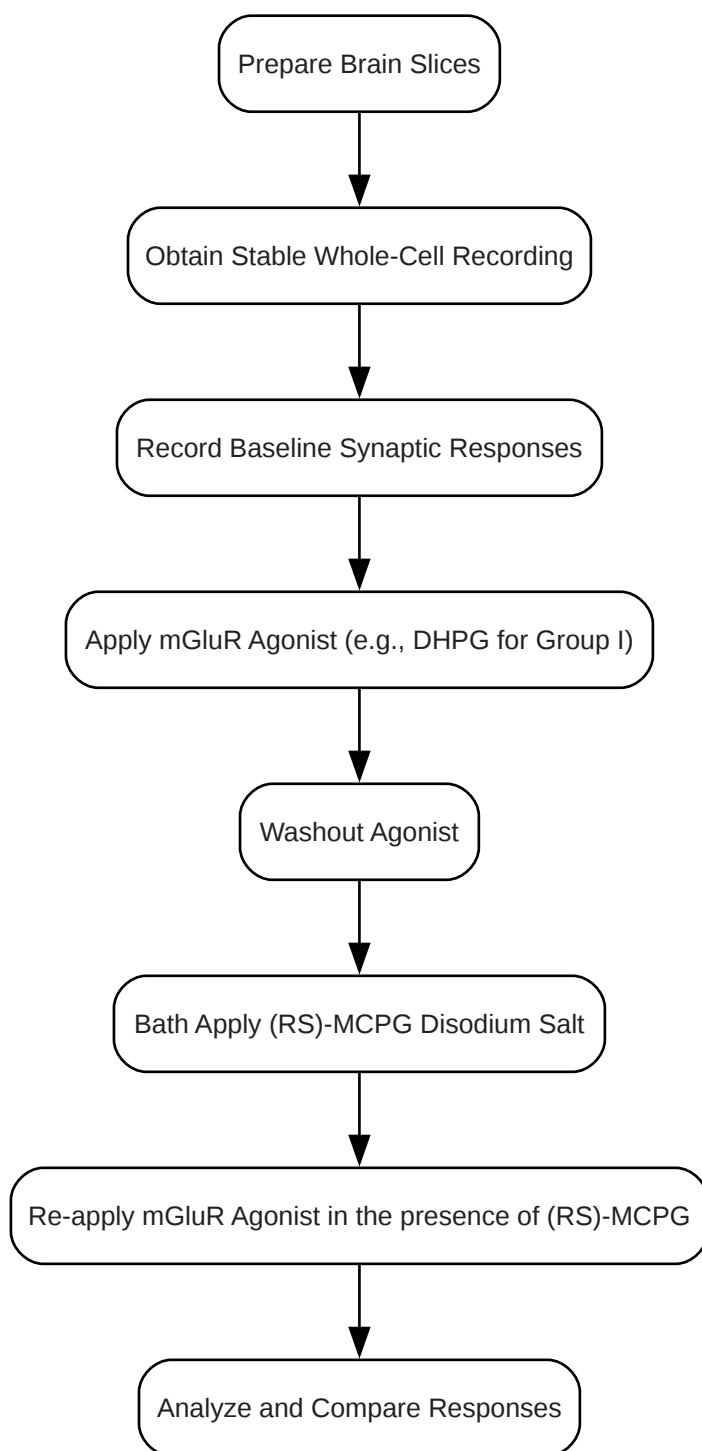
- Based on the desired stock concentration (e.g., 100 mM), calculate the required mass of **(RS)-MCPG disodium salt** and the volume of water.[1][4]
- Weigh the **(RS)-MCPG disodium salt** powder accurately.
- Add the appropriate volume of sterile water to the powder.
- Vortex briefly until the powder is completely dissolved. The disodium salt form should dissolve readily in water.[5]
- Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.
- Store the aliquots at -20°C for long-term storage (up to 1 month) or at -80°C for extended periods (up to 6 months).[2] For short-term use, a solution can be stored at 4°C for a few days.

## Application in Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines a general procedure for using **(RS)-MCPG disodium salt** to block mGluR-mediated effects in brain slices.

Objective: To determine if a synaptic response is modulated by group I or II mGluRs.

Workflow:



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**Figure 2:** Electrophysiology Workflow.

Step-by-Step Protocol:

- Prepare acute brain slices from the region of interest and maintain them in artificial cerebrospinal fluid (aCSF).
- Obtain a stable whole-cell recording from a neuron of interest.
- Record baseline synaptic responses (e.g., excitatory postsynaptic currents or potentials, EPSCs/EPSPs) evoked by electrical stimulation.
- Bath-apply a specific mGluR agonist to elicit a response. For example, to investigate group I mGluR modulation, apply (S)-3,5-DHPG (e.g., 50-100  $\mu$ M).
- After observing a stable effect of the agonist, wash it out with aCSF until the synaptic responses return to baseline.
- Bath-apply **(RS)-MCPG disodium salt** (e.g., 500  $\mu$ M - 1 mM) for a sufficient duration to allow for equilibration in the tissue (typically 10-15 minutes).
- In the continued presence of (RS)-MCPG, re-apply the mGluR agonist at the same concentration as in step 4.
- Compare the agonist-induced modulation of synaptic responses in the absence and presence of (RS)-MCPG. A significant reduction or complete block of the agonist's effect indicates that the response is mediated by group I and/or II mGluRs.

## Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling **(RS)-MCPG disodium salt**.

- Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and gloves.
- Inhalation: Avoid inhaling the powder. Handle in a well-ventilated area or under a fume hood.
- Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
- Storage: Store in a tightly sealed container in a dry and well-ventilated place.[\[2\]](#)

For comprehensive safety information, always refer to the manufacturer's Safety Data Sheet (SDS).

## Conclusion

**(RS)-MCPG disodium salt** remains a cornerstone pharmacological tool for the initial characterization of mGluR involvement in a wide array of neuronal processes. Its broad-spectrum antagonism of group I and II mGluRs, coupled with its excellent water solubility, provides a reliable and convenient method for probing the intricacies of metabotropic glutamate signaling. While the development of more subtype-selective ligands has provided avenues for more refined investigations, the utility of **(RS)-MCPG disodium salt** in initial screening and for eliciting broad mGluR blockade is undisputed. By adhering to the principles and protocols outlined in this guide, researchers can confidently and effectively employ this versatile antagonist to advance our understanding of the multifaceted roles of metabotropic glutamate receptors in brain function and disease.

## References

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## Sources

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- To cite this document: BenchChem. [(RS)-MCPG Disodium Salt: A Comprehensive Technical Guide for Neuroscientists]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1139089/docs#rs-mcpg-disodium-salt-a-comprehensive-technical-guide-for-neuroscientists>]

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